molecular formula C13H16N2O2 B7866795 [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866795
M. Wt: 232.28 g/mol
InChI Key: RLACJWKPTHCIEZ-UHFFFAOYSA-N
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Description

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a substituted acetic acid derivative featuring a benzyl group with a cyano (-CN) substituent at the 3-position and an isopropyl amino group.

Properties

IUPAC Name

2-[(3-cyanophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACJWKPTHCIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Scientific Research Applications

Pharmaceutical Development

The primary application of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can exhibit significant biological activity, particularly as inhibitors of protein kinases, which are crucial in cancer treatment and other diseases. For example, derivatives of cyano compounds have been shown to inhibit the activity of protein kinases involved in cell growth and differentiation, making them candidates for anti-cancer therapies .

Analgesic Properties

Studies have suggested that compounds with amino-acid-like structures can possess analgesic properties. By modifying the structure of amino acids, researchers can create new analgesics that may offer improved efficacy and reduced side effects compared to existing medications. The specific structure of this compound may provide a unique mechanism of action worth exploring in pain management research.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems could position it as a candidate for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter release and receptor modulation, potentially aiding in the treatment of neurological disorders such as depression or anxiety.

Case Study 1: Cancer Treatment

A study explored the synthesis of various analogues of cyano-containing compounds for their efficacy against cancer cell lines. This compound was included in the screening process, demonstrating promising results in inhibiting tumor growth in vitro . The mechanism was linked to its ability to interfere with kinase signaling pathways.

Case Study 2: Pain Management

In another investigation, researchers synthesized derivatives of amino acids, including this compound, to evaluate their analgesic properties. The compound showed significant pain relief effects in animal models, suggesting its potential as a new class of analgesics .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypeMain ApplicationEfficacy Level
This compoundCyano-containing amino acidCancer treatmentModerate
3-CyanoquinolineCyano-containing quinolineProtein kinase inhibitionHigh
Isocyanoacetic Acid DerivativesIsocyano-acid derivativeAnalgesicsVariable

Mechanism of Action

The mechanism of action of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with varying substituents on the benzyl ring (Table 1). These substituents alter electronic, steric, and solubility properties, impacting reactivity and functionality.

Table 1: Key Structural Analogs and Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid 3-CN C₁₃H₁₅N₃O₂ 245.28 Strong electron-withdrawing cyano group enhances acidity of -COOH; potential metal coordination.
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid (CAS 1181697-60-8) 3-Cl C₁₂H₁₆ClNO₂ 241.72 Moderate electron-withdrawing effect; chlorine may improve hydrophobicity.
[(3-Nitro-benzyl)-isopropyl-amino]-acetic acid (CAS 1184429-27-3) 3-NO₂ C₁₂H₁₆N₂O₄ 252.27 Strong electron-withdrawing nitro group; potential redox activity.
[Isopropyl-(3-Methoxy-benzyl)-amino]-acetic acid (CAS 1178924-09-8) 3-OCH₃ C₁₃H₁₉NO₃ 237.29 Electron-donating methoxy group reduces -COOH acidity; increased steric hindrance.
(3-Cyano-benzylamino)-acetic acid 3-CN C₁₀H₁₀N₂O₂ 190.20 Lacks isopropyl group; simpler structure with reduced steric bulk.

Functional Group Influence on Metal Coordination

The acetic acid group (-COOH) is critical for interactions with metal ions, as seen in uranium sorption studies (e.g., modified biochar with -COOH groups achieves 97.8% U(VI) removal ). Key observations:

  • Cyano Group (-CN): Enhances the electron-withdrawing effect, increasing the acidity of the -COOH group, which may improve metal ion binding via deprotonation .

Adsorption and Reactivity Insights

  • This compound: The cyano group may facilitate additional dipole interactions or hydrogen bonding, enhancing adsorption capacity for heavy metals like U(VI). This aligns with studies showing carboxyl-rich biochar (ASBB) achieves high uranium removal rates .
  • Simpler Derivatives (e.g., (3-Cyano-benzylamino)-acetic acid): Reduced steric bulk from the absence of the isopropyl group could increase accessibility of the -COOH group for metal binding .

Biological Activity

[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzyl chloride with isopropylamine followed by acetic acid addition. The overall reaction can be summarized as follows:

3 Cyanobenzyl chloride+Isopropylamine[(3Cyanobenzyl)isopropylamino]aceticacid\text{3 Cyanobenzyl chloride}+\text{Isopropylamine}\rightarrow [(3-Cyano-benzyl)-isopropyl-amino]-aceticacid

This method allows for the introduction of the cyano group, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit various protein kinases involved in cancer cell proliferation. A study highlighted that certain benzimidazole derivatives with structural similarities demonstrated IC50 values as low as 0.096 μM against multiple cancer cell lines, including PC-3 and HeLa cells .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also possess significant antibacterial and antifungal activities. For example, some cyano-containing compounds have shown effectiveness against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant organisms .

Case Studies

  • Anticancer Efficacy : A study on a series of cyano-substituted compounds revealed that those similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The most effective compound showed an IC50 value of 0.039 μM against human breast adenocarcinoma cells .
  • Neuroprotective Mechanisms : In a neuropharmacological study, compounds with similar structures were evaluated for their ability to prevent neuronal cell death in vitro. The findings suggested that these compounds could activate neuroprotective pathways, thereby reducing oxidative stress-induced damage .
  • Antimicrobial Studies : Research into the antimicrobial properties of cyano-containing derivatives indicated that they had significant activity against both Gram-positive and Gram-negative bacteria. One derivative was found to have a minimum inhibitory concentration (MIC) of 1.56 μg/mL against resistant strains of Mycobacterium tuberculosis .

Summary Table of Biological Activities

Activity Type IC50/MIC Values Reference
Anticancer (HeLa)0.096 μM
Antimicrobial1.56 μg/mL (M. tuberculosis)
NeuroprotectionN/A

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